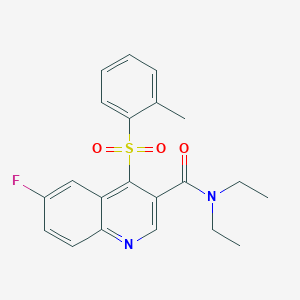

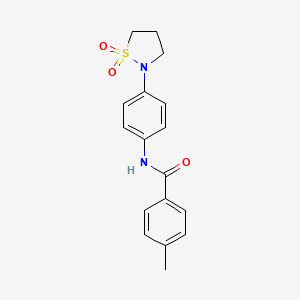

N-(4-叔丁基苯基)-2-氯丙酰胺

货号 B2672145

CAS 编号:

731012-01-4

分子量: 239.74

InChI 键: PCWHRWYTDPAXNZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor . It dissolves in basic water .

Synthesis Analysis

4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene, 2-tert-butylphenol being the major side product . It can be produced by diverse transalkylation reactions .Molecular Structure Analysis

The molecular structure of 4-tert-Butylphenol was characterized as C10H14O .Chemical Reactions Analysis

4-tert-Butylphenol has an OH group and so it may be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether which is used in epoxy resin chemistry .Physical And Chemical Properties Analysis

4-tert-Butylphenol has a molar mass of 150.221 g·mol−1. It appears as a white solid and has a density of 0.908 g/cm3 at 20 °C. It has a melting point of 99.5 °C and a boiling point of 239.8 °C .科学研究应用

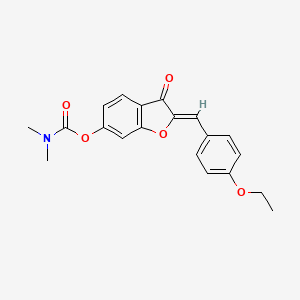

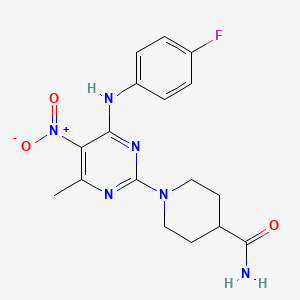

- Specific Research : In silico studies have focused on designing effective TRPV1 antagonists by replacing the pyridine ring of BCTC (a known TRPV1 antagonist) with a pyrimidine ring. Significant 3D-QSAR models were developed using CoMSIA and CoMFA methods, showing a satisfactory correlation between experimental and predicted activity. Electrostatic, hydrophobic fields, and hydrogen bond acceptors contribute significantly to the biological activity of these compounds .

- Unique Reaction : Unlike most arenes, N, N-bis(4-tert-butylphenyl)hydroxylamine reacts with Br2 via reductive bromination. Two hydrogens in the ortho positions of benzene rings are substituted by Br2, resulting in a two-electron reduction of hydroxylamine to amine .

TRPV1 Antagonists for Pain Management and Inflammation

Reductive Bromination Mechanism

Organic Coating in Paint Industry

安全和危害

未来方向

属性

IUPAC Name |

N-(4-tert-butylphenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWHRWYTDPAXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

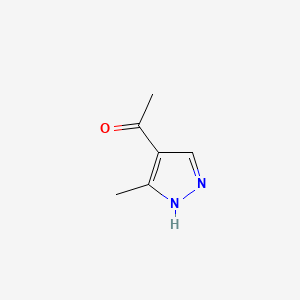

1-(5-Methyl-1H-pyrazol-4-yl)ethanone

105224-04-2; 948292-73-7

![4-({4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2672065.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672066.png)

![3-[(2-cyclohex-1-en-1-ylethyl)amino]-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2672072.png)

![1-(3,4-Dimethoxybenzyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2672073.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672079.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2672080.png)